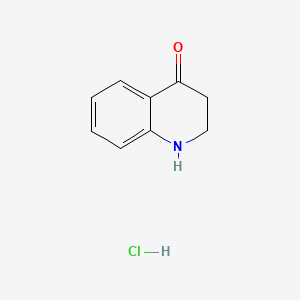

2,3-dihydroquinolin-4(1H)-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-quinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,10H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCAJDYKLWBXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221605 | |

| Record name | 2,3-Dihydro-4-quinolone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71412-22-1 | |

| Record name | 4(1H)-Quinolinone, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71412-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-4-quinolone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-4-quinolone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-4-quinolone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Catalytic Metathesis: One method involves the catalytic metathesis of o-alkynylaniline derivatives and aldehydes using a SbF5−MeOH catalytic system.

Isomerization of Substituted 2-Aminochalcones: Another method involves the isomerization of substituted 2-aminochalcones under solvent-free conditions in the presence of wet-cyanuric chloride as a catalyst.

Industrial Production Methods

Industrial production methods for 2,3-dihydroquinolin-4(1H)-one hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form quinolinones.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The compound can participate in substitution reactions, particularly with halogen-substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include TBHP (tert-Butyl hydroperoxide).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

Oxidation: Quinolinones

Reduction: Reduced quinoline derivatives

Substitution: Halogen-substituted quinoline derivatives

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroquinolin-4(1H)-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,3-dihydroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues (CAS numbers and similarity scores from ):

- 40522-46-1 (Similarity: 0.94)

- 7-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS 21617-15-2; Similarity: 0.79)

- 2-Phenyl-2,3-dihydroquinolin-4(1H)-one (CAS 21617-15-2; Similarity: 0.80)

These analogues retain the dihydroquinolinone core but differ in substituents (e.g., halogens, aryl groups), which influence physicochemical and biological properties.

Physicochemical Properties

- Melting Points : Substituents like sulfonyl groups (e.g., tosyl) increase melting points due to enhanced intermolecular forces (e.g., 1l: 94.6°C vs. 5g: 178°C) .

- Solubility: The hydrochloride form likely has higher aqueous solubility than non-ionic analogues (e.g., 2-phenyl derivatives) due to salt formation .

Crystal Packing and Intermolecular Interactions

- Halogen Effects : Chlorinated derivatives (e.g., NMQ, CMQ) exhibit distinct crystal packing via weak C–H···O bonds and π-π stacking, influencing stability and solubility .

- Hydrogen Bonding : The hydrochloride’s ionic nature may promote stronger intermolecular interactions (e.g., N–H···Cl) compared to neutral analogues .

Biologische Aktivität

2,3-Dihydroquinolin-4(1H)-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. It serves not only as a synthetic intermediate in the production of various pharmaceuticals but also exhibits intrinsic biological properties that make it a candidate for further research and development. This article reviews the current understanding of its biological activities, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline core with specific substitutions that influence its biological activity. The synthesis of this compound can be achieved through several methods, including Michael addition reactions and cyclization processes involving various substrates .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. For instance, derivatives of this compound have been tested against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies revealed that the compound significantly inhibits cell proliferation in several types of cancer, including lung carcinoma (H460), prostate carcinoma (DU145), and skin carcinoma (A-431). The IC50 values for these cell lines ranged from 2.0 to 14.6 μM, indicating potent antiproliferative effects .

| Cell Line | IC50 (μM) |

|---|---|

| H460 (Lung Carcinoma) | 4.9 ± 0.7 |

| DU145 (Prostate) | 12.0 ± 1.6 |

| A-431 (Skin) | 2.0 ± 0.9 |

| HT-29 (Colon) | 4.4 ± 1.3 |

| MCF7 (Breast) | 14.6 ± 3.9 |

These findings suggest that the compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth . Further studies are needed to elucidate the precise molecular mechanisms at play.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that derivatives showed enhanced activity against resistant strains of bacteria, suggesting potential for development into new antibiotic agents .

- Cancer Treatment : In another investigation focused on anticancer activity, modified versions of this compound demonstrated improved efficacy compared to unmodified forms, indicating the importance of structural optimization in drug design .

Q & A

Q. What are the standard protocols for synthesizing 2,3-dihydroquinolin-4(1H)-one derivatives?

A widely validated method involves cyclization of 2-aminoacetophenone and substituted benzaldehydes using pyrrolidine (20 mol%) as an organobase catalyst in aqueous ethanol (1:1 EtOH:H₂O) at 50°C. This approach offers high yields (up to 90%), mild conditions, and avoids toxic solvents or metal catalysts . Key steps include:

- Reagent ratios : 1:1 molar ratio of 2-aminoacetophenone to aldehyde.

- Work-up : Simple filtration and recrystallization.

- Validation : Structural confirmation via ¹H/¹³C NMR and comparison with literature data .

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Pyrrolidine | EtOH:H₂O | 50°C | 85–90% |

| InCl₃/SiO₂ | Solvent-free | Microwave (360 W) | 69% |

Q. How is structural characterization performed for dihydroquinolinone derivatives?

X-ray crystallography is the gold standard for resolving bond angles and dihedral interactions (e.g., 43.24° between quinoline and phenyl rings in substituted derivatives) . Complementary methods include:

Q. What solvents are optimal for greener synthesis?

Aqueous ethanol (1:1 EtOH:H₂O) minimizes environmental impact while maintaining reactivity. Pyrrolidine enhances water tolerance, enabling efficient cyclization without hazardous solvents .

Advanced Research Questions

Q. How do catalytic mechanisms differ between pyrrolidine and metal-based systems?

Pyrrolidine acts as a Brønsted base, deprotonating intermediates to facilitate cyclization via enolate formation . In contrast, silica gel-supported InCl₃ leverages Lewis acidity to polarize carbonyl groups, accelerating intramolecular cyclization under microwave irradiation . Trade-offs include:

- Efficiency : Pyrrolidine achieves higher yields (90% vs. 69% for InCl₃/SiO₂).

- Sustainability : Pyrrolidine avoids metal residues but requires post-reaction removal.

Q. How can contradictory data on catalytic efficiency be resolved?

Discrepancies often arise from solvent polarity, substrate steric effects, or catalyst loading. For example:

- Pyrrolidine : Optimal in polar protic solvents (e.g., EtOH:H₂O) for electron-deficient aldehydes .

- Microwave-assisted InCl₃/SiO₂ : Effective for bulky substrates due to rapid energy transfer . Recommendation : Screen catalysts against substrate libraries using Design of Experiments (DoE) to identify optimal conditions.

Q. What strategies improve yield in sterically hindered derivatives?

Q. How do structural modifications influence anticancer activity?

Substitutions at the 2-aryl position enhance interactions with kinase domains. For instance:

- Chlorophenyl groups : Improve cytotoxicity via hydrophobic binding in tumor cells .

- Methoxy groups : Modulate solubility and bioavailability . SAR Tip : Use molecular docking to predict binding affinities before synthesis .

Methodological Guidance

Q. What analytical methods validate purity in pharmacological studies?

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to detect impurities (<0.5%) .

- Mass spectrometry : Confirm molecular ions (e.g., m/z 210.66 for C₁₀H₁₁ClN₂O) .

Q. How to troubleshoot low yields in cyclization reactions?

- Step 1 : Verify aldehyde freshness via TLC (Rf ~0.5 in hexane:EtOAc).

- Step 2 : Optimize catalyst activation by pre-stirring pyrrolidine in ethanol for 10 minutes .

- Step 3 : Monitor reaction progress hourly via TLC (visualization under UV 254 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.